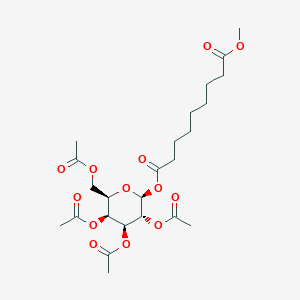
8-Methoxycarbonyloctanoyl 2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methoxycarbonyloctanoyl 2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside is a complex carbohydrate derivative. It is a highly potent intermediate used in various biochemical and pharmaceutical applications. This compound is particularly significant in the synthesis of drugs targeting glycosylation-related ailments such as Gaucher disease, Pompe disease, Fabry disease, and cystic fibrosis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxycarbonyloctanoyl 2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside involves multiple steps. Typically, the process starts with the protection of the hydroxyl groups of D-galactopyranose using acetyl groups. This is followed by the esterification of the protected sugar with 8-methoxycarbonyloctanoic acid. The reaction conditions often involve the use of acid catalysts and anhydrous solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for the addition of reagents and control of reaction parameters is common to ensure reproducibility and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
8-Methoxycarbonyloctanoyl 2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the free hydroxyl groups.
Oxidation and Reduction: The methoxycarbonyl group can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Acidic or Basic Hydrolysis: For deprotection of acetyl groups.
Acid Catalysts: For esterification reactions.
Oxidizing and Reducing Agents: For modifying the methoxycarbonyl group.
Major Products
The major products formed from these reactions include deprotected sugars, various esters, and oxidized or reduced derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
8-Methoxycarbonyloctanoyl 2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside is used extensively in scientific research, particularly in the fields of:
Chemistry: As an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: For studying glycosylation processes and developing glycosylation inhibitors.
Medicine: In the development of drugs for treating glycosylation-related diseases.
Industry: As a component in the production of specialized chemicals and pharmaceuticals.
Wirkmechanismus
The compound exerts its effects primarily through its role in glycosylation processes. It acts as a substrate or inhibitor in enzymatic reactions involving glycosyltransferases. The molecular targets include various enzymes involved in the synthesis and modification of glycoproteins and glycolipids. The pathways affected by this compound are crucial for cellular communication, protein folding, and immune response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 8-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyloxy)octanoate
- Octanoic acid, 8-[(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)oxy]-, methyl ester
Uniqueness
8-Methoxycarbonyloctanoyl 2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside is unique due to its specific structure, which combines a methoxycarbonyl group with a protected galactopyranoside. This combination enhances its stability and reactivity, making it a valuable intermediate in the synthesis of complex molecules. Its ability to participate in various chemical reactions and its role in glycosylation processes set it apart from other similar compounds.
Eigenschaften
Molekularformel |
C24H36O13 |
|---|---|
Molekulargewicht |
532.5 g/mol |
IUPAC-Name |
1-O-methyl 9-O-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl] nonanedioate |
InChI |
InChI=1S/C24H36O13/c1-14(25)32-13-18-21(33-15(2)26)22(34-16(3)27)23(35-17(4)28)24(36-18)37-20(30)12-10-8-6-7-9-11-19(29)31-5/h18,21-24H,6-13H2,1-5H3/t18-,21+,22+,23-,24+/m1/s1 |
InChI-Schlüssel |
OEKGNKBFJPVGPL-XNQICQOHSA-N |
Isomerische SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC(=O)CCCCCCCC(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)CCCCCCCC(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclohexanol, 4-[[2-chloro-5-[2-(trimethylsilyl)ethynyl]-4-pyrimidinyl]amino]-, trans-](/img/structure/B11826696.png)
![2-[(1R,6R)-3-(Bromomethyl)-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-dimethoxy-5-pentylbenzene](/img/structure/B11826701.png)
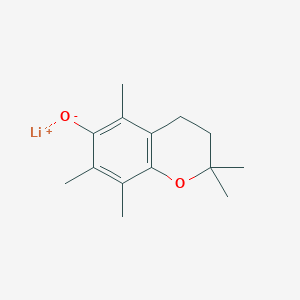


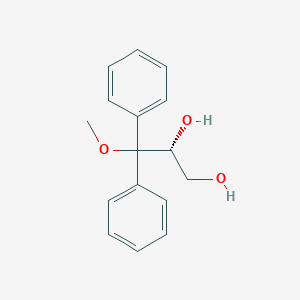

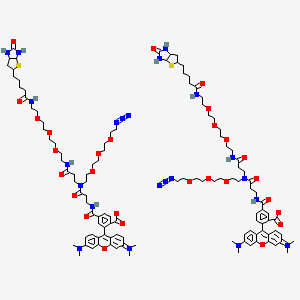
![(6aR,9aS)-3-chloro-2-(4-(6-fluoropyridin-2-yl)benzyl)-5-methyl-5,6a,7,8,9,9a-hexahydrocyclopenta[4,5]imidazo[1,2-a]pyrazolo[4,3-e]pyrimidin-4(2H)-one](/img/structure/B11826722.png)

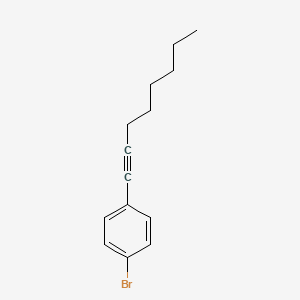
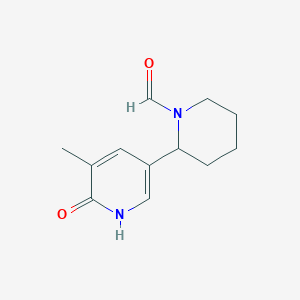
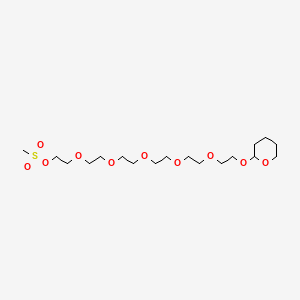
![Benzaldehyde, 4-[(1E)-1-[[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]imino]ethyl]-2-ethyl-](/img/structure/B11826755.png)
